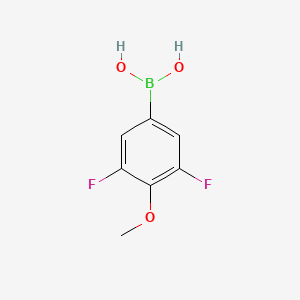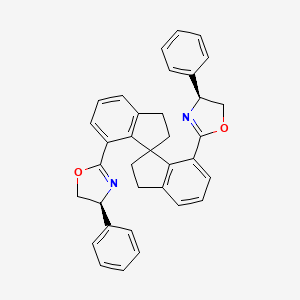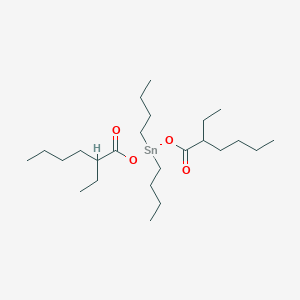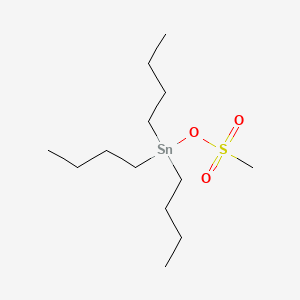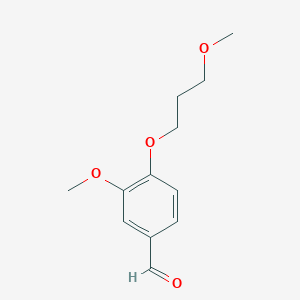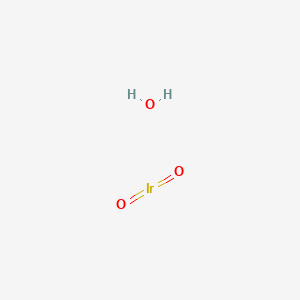
Iridium(IV) oxide hydrate
Overview
Description
Iridium(IV) oxide hydrate, with the chemical formula IrO₂·xH₂O, is a compound of iridium and oxygen in a hydrated form. It is a blue-black solid that adopts the rutile structure, featuring six-coordinate iridium and three-coordinate oxygen. This compound is known for its high stability, electrochemical catalytic activity, and excellent biocompatibility .
Mechanism of Action
Target of Action
Iridium(IV) oxide hydrate primarily targets the oxygen evolution reaction (OER) . It is used as a catalyst in this reaction, which is a crucial process in water electrolysis . The OER is a fundamental reaction in various energy conversion and storage technologies .
Mode of Action
This compound interacts with its targets by facilitating the oxidation of water molecules and hydroxide ions . It acts as a catalyst in the OER, enhancing the reaction’s efficiency . The compound’s interaction with its targets results in the formation of oxygen gas, protons, and electrons .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the water oxidation pathway . This pathway is part of the larger process of water electrolysis, which involves the decomposition of water into hydrogen and oxygen gases . The downstream effects of this pathway include the production of clean hydrogen gas, which can be used as a renewable energy source .
Pharmacokinetics
It is known that the compound is a blue-black solid that is insoluble in water , which suggests that its bioavailability would be low if it were to be used in a biological context.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of oxygen gas . As a catalyst in the OER, the compound facilitates the oxidation of water molecules and hydroxide ions, resulting in the formation of oxygen gas . This process also produces protons and electrons, which can be used in other reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The use of low-purity ethanol or water, or the absence of a surfactant, can be detrimental to the compound’s electrocatalytic properties . Additionally, the compound’s stability and sensitivity can be influenced by the temperature and pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that Iridium(IV) oxide hydrate can be used as an anode electrode for industrial electrolysis . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in electron transfer reactions.
Cellular Effects
It is known that this compound is insoluble in water , which suggests that it may have limited bioavailability and cellular effects
Molecular Mechanism
It is known that this compound can be used as an anode electrode for industrial electrolysis . This suggests that it may interact with biomolecules involved in electron transfer reactions.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound can be used as an anode electrode for industrial electrolysis , suggesting that it may interact with enzymes or cofactors involved in electron transfer reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Given its insolubility in water , it is likely that it has limited bioavailability and distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium(IV) oxide hydrate can be synthesized through various methods:
Thermal Decomposition: Iridium trichloride (IrCl₃) is treated with oxygen at high temperatures to form Iridium(IV) oxide, which can then be hydrated.
Electrochemical Deposition: This method involves the deposition of iridium oxide onto a substrate through an electrochemical process.
Reactive Sputtering: A physical vapor deposition technique where iridium is sputtered in the presence of oxygen to form iridium oxide.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale thermal decomposition and electrochemical deposition techniques due to their efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents and high temperatures.
Reduction: Commonly employs reducing agents such as hydrogen or hydrides.
Substitution: Often conducted in the presence of coordinating solvents and ligands.
Major Products:
Scientific Research Applications
Iridium(IV) oxide hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ruthenium(IV) oxide (RuO₂): Similar in structure and catalytic properties but less stable under acidic conditions.
Platinum(IV) oxide (PtO₂): Also used as a catalyst but has different electrochemical properties and stability.
Osmium(IV) oxide (OsO₂): Shares similar catalytic applications but is more toxic and less commonly used.
Uniqueness: Iridium(IV) oxide hydrate stands out due to its exceptional stability, high catalytic activity, and biocompatibility. These properties make it particularly valuable in applications requiring long-term stability and high performance, such as in electrochemical cells and biosensors .
Properties
IUPAC Name |
dioxoiridium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.H2O.2O/h;1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPXCFHWKVNVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Ir]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2IrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583656 | |
| Record name | Dioxoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30980-84-8 | |
| Record name | Dioxoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






